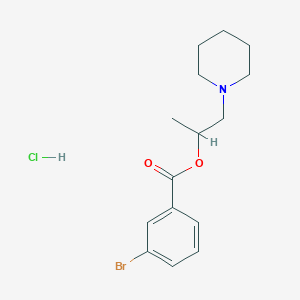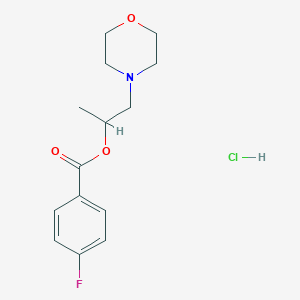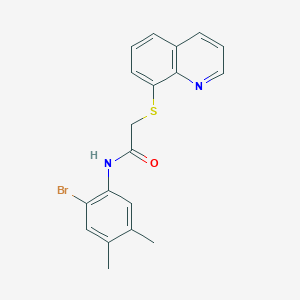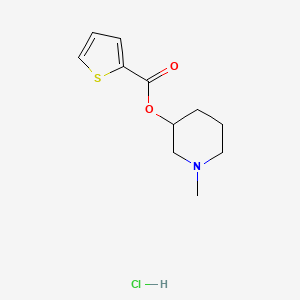![molecular formula C20H28N2O3 B3973461 2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3973461.png)
2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
Übersicht
Beschreibung
2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BMD, is a novel synthetic compound that has gained significant attention in recent years due to its potential pharmacological applications. BMD belongs to the class of spirocyclic compounds, which are characterized by a unique three-dimensional structure that confers unique properties and activities.
Wirkmechanismus
2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one's mechanism of action is not well understood, but several studies have suggested that it acts on multiple targets. This compound's anti-tumor activity is thought to be mediated by its ability to inhibit the activity of various enzymes, such as topoisomerase II, histone deacetylase, and proteasome. This compound's anti-inflammatory and anti-oxidant properties are attributed to its ability to modulate the activity of transcription factors, such as NF-κB and Nrf2, and enhance the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in various cancer cell lines. This compound's anti-inflammatory and anti-oxidant properties have been demonstrated in various in vitro and in vivo models of inflammation and oxidative stress. This compound's neuroprotective properties have been demonstrated in various in vitro and in vivo models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one's advantages for lab experiments include its high purity, yield, and stability, making it suitable for large-scale production and long-term storage. This compound's limitations for lab experiments include its limited solubility in water, which can affect its bioavailability and pharmacokinetics. This compound's toxicity profile is not well understood, and further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one's potential pharmacological applications are vast, and several future directions can be explored. One future direction is to investigate this compound's anti-tumor activity in vivo and determine its efficacy in animal models of cancer. Another future direction is to investigate this compound's anti-inflammatory and anti-oxidant properties in vivo and determine its efficacy in animal models of inflammation and oxidative stress. Finally, another future direction is to investigate this compound's neuroprotective properties in vivo and determine its efficacy in animal models of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential pharmacological applications. One of the most promising applications of this compound is its anti-tumor activity. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound achieves its anti-tumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
In addition to its anti-tumor activity, this compound has also been shown to possess anti-inflammatory, anti-oxidant, and neuroprotective properties. This compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and oxidative stress by scavenging free radicals. This compound's neuroprotective properties are attributed to its ability to modulate the activity of neurotransmitters, such as dopamine and serotonin, and enhance neurotrophic factors' expression.
Eigenschaften
IUPAC Name |
2-butanoyl-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-6-18(23)22-12-10-20(15-22)9-5-11-21(19(20)24)14-16-7-4-8-17(13-16)25-2/h4,7-8,13H,3,5-6,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHDPDWJEANHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-naphthylsulfonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973381.png)

![1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973387.png)


![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3973420.png)
![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3973428.png)


![N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide](/img/structure/B3973450.png)
![4-(allyloxy)-3-ethoxy-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)benzamide](/img/structure/B3973467.png)
![N-(2-methylcyclohexyl)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3973468.png)

